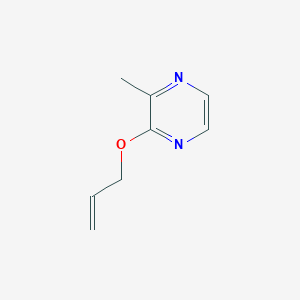

Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-

Description

Significance of Pyrazine (B50134) Derivatives in Chemical Science

Pyrazine derivatives are a class of heterocyclic organic compounds that have garnered considerable attention across various scientific disciplines. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel molecules with a wide array of applications.

In the realm of medicinal chemistry, pyrazine-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nist.govnist.gov Several commercially available drugs incorporate the pyrazine moiety, underscoring its importance in drug discovery and development. mdpi.com

Beyond pharmaceuticals, pyrazine derivatives are significant in materials science, where they are investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescence chemical sensors. hpa.gov.tw Their unique electronic properties make them valuable building blocks for advanced materials. Furthermore, many pyrazine derivatives are known for their potent aroma and flavor characteristics, playing a crucial role in the food and fragrance industries. thegoodscentscompany.comthegoodscentscompany.com

Overview of Heterocyclic Compound Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- within Current Research Paradigms

A thorough review of current scientific literature indicates that "Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-" is not a widely studied compound. There are no prominent research paradigms or significant bodies of work associated with this specific molecule. It is possible that the compound has been synthesized in private or unpublished research, or that it is a novel molecule that has not yet been described in publicly accessible scientific literature.

In contrast, extensive data is available for the related compound, Pyrazine, 2-methyl-3-(2-propenyl)- . This includes its chemical identifiers, physical properties, and spectral data. nist.govnist.govnih.gov However, it is crucial to reiterate that this is a distinct chemical entity and its properties cannot be directly attributed to "Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-".

The following table provides a comparison of the key identifiers for the requested compound (where available or predicted) and the more thoroughly documented Pyrazine, 2-methyl-3-(2-propenyl)- .

| Property | Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- | Pyrazine, 2-methyl-3-(2-propenyl)- |

| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂ |

| Molecular Weight | 150.18 g/mol | 134.18 g/mol |

| CAS Number | Not found | 55138-62-0 |

| Common Synonyms | 2-methyl-3-(allyloxy)pyrazine | 2-allyl-3-methylpyrazine |

Data for "Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-" is predicted based on its chemical structure. Data for "Pyrazine, 2-methyl-3-(2-propenyl)-" is from established chemical databases.

Due to the absence of specific research findings for "Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-", it is not possible to provide detailed information on its synthesis, chemical properties, or applications at this time. Further research and publication would be necessary to elucidate the characteristics and potential uses of this particular pyrazine derivative.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-prop-2-enoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-6-11-8-7(2)9-4-5-10-8/h3-5H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCISXMUKWKUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyrazine, 2 Methyl 3 2 Propen 1 Yloxy and Analogous Structures

Classical and Contemporary Chemical Synthesis Approaches

The synthesis of the pyrazine (B50134) core and its derivatives, including structures analogous to 2-methyl-3-(2-propen-1-yloxy)-pyrazine, involves a range of classical and modern chemical strategies. These methods focus on either constructing the heterocyclic ring system or functionalizing a pre-existing pyrazine scaffold.

Condensation reactions are a cornerstone of pyrazine synthesis, historically providing the primary route to the pyrazine ring. The most established method involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govacs.org This approach is versatile, allowing for the preparation of various substituted pyrazines by selecting appropriately substituted precursors. A standard protocol for pyrazine synthesis is the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines. nih.gov

Industrially, pyrazines are often synthesized by the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts. nih.gov Other variations of condensation strategies include the use of α-halo ketones or the reaction of diamines with epoxides. nih.govacs.org A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com Similarly, a convergent total synthesis of the complex alkaloid cephalostatin 1 utilized a late-stage heterodimerization of distinct α-aminoketone synthons to form the central pyrazine ring. mdpi.com More recent developments have focused on creating fused azaacene molecules through a two-step condensation process, where a quinoxalinediamine intermediate is first formed and then condensed with various diketones. acs.org

Beyond classical condensations, specific ring closure strategies have been developed for constructing densely substituted pyrazines. One notable method begins with N-allyl malonamides, which undergo a two-step sequence of diazidation followed by cyclization to form the pyrazine core. rsc.orgrsc.orgresearchgate.net This thermal or copper-mediated cyclization yields pyrazine products with ester and hydroxy groups at the 2- and 3-positions, respectively, while allowing for the introduction of alkyl or aryl groups at other positions. rsc.orgrsc.org

The process involves first converting the N-allyl malonamide (B141969) precursor into a geminal diazido compound. rsc.org Subsequent heating of this intermediate in a solvent like xylene, or treating it with a copper catalyst in acetic acid, induces ring closure to furnish the substituted pyrazine. rsc.orgresearchgate.net This strategy provides a valuable route to highly functionalized pyrazine building blocks that can be further modified. rsc.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of a pre-existing pyrazine ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These methods are essential for introducing substituents that are difficult to incorporate during the initial ring formation.

Palladium-catalyzed reactions are the most common, including the Sonogashira, Heck, Suzuki, and Stille couplings. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction effectively couples terminal alkynes with halopyrazines. Chloropyrazine, for instance, has proven to be an excellent substrate for this transformation. rsc.org

Stille Coupling: The Stille reaction is a versatile tool for C-C bond formation, coupling stannylated pyrazines with a variety of partners like aryl, acyl, and vinyl halides. rsc.org

Suzuki Coupling: This reaction involves the coupling of bromopyrazines with boronic acids to introduce aryl or other organic groups. researchgate.net

Heck Coupling: The Heck reaction couples halopyrazines with activated alkenes, such as acrylates and styrenes. researchgate.net

More recently, iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally friendly alternative for the C-H functionalization of electron-deficient heterocycles like pyrazine. acs.org This method allows for the direct arylation of the pyrazine ring with arylboronic acids under open-flask conditions, catalyzed by iron(II) acetylacetonate (B107027) with an oxidant. acs.org

| Coupling Reaction | Catalyst System (Typical) | Substrates | Bond Formed | Reference |

|---|---|---|---|---|

| Sonogashira | Palladium/Copper | Halopyrazine + Terminal Alkyne | C(sp)-C(sp) | rsc.org |

| Heck | Palladium | Halopyrazine + Alkene | C(sp²)-C(sp²) | researchgate.net |

| Suzuki | Palladium | Halopyrazine + Boronic Acid | C(sp²)-C(sp²) | researchgate.net |

| Stille | Palladium | Stannylated Pyrazine + Organic Halide | C(sp²)-C(sp²) | rsc.org |

| C-H Arylation | Iron(II) acetylacetonate | Pyrazine + Arylboronic Acid | C(sp²)-C(sp²) | acs.org |

Microwave-assisted organic synthesis (MAOS) has become a key technique for accelerating the synthesis of pyrazine derivatives and conjugates. researchgate.net This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

The synthesis of poly(hydroxyalkyl)pyrazines has been achieved with unprecedented speed using microwave irradiation on reactive eutectic media formed from ammonium (B1175870) formate (B1220265) and monosaccharides. rsc.orgrsc.org In this approach, maximum product yields were reached in less than three minutes at 120°C, a significant improvement over conventional heating. rsc.org

Microwave assistance is also highly effective for preparing pyrazine conjugates. A series of pyrazine-triazole and pyrazine-benzothiazole conjugates have been synthesized using microwave-assisted click chemistry and benzotriazole (B28993) chemistry. nih.govnih.gov For example, the reaction of benzotriazole-activated pyrazinoic acid with 2-aminothiophenol (B119425) under microwave irradiation at 100°C for 2 hours efficiently produces the desired conjugates. nih.gov The precise control of parameters like temperature and time afforded by microwave reactors makes this a powerful tool for developing libraries of complex pyrazine-based molecules. researchgate.netrsc.org

| Product Type | Reactants | Heating Method | Temperature | Time to Max Yield | Reference |

|---|---|---|---|---|---|

| Poly(hydroxyalkyl)pyrazines | Ammonium Formate + Fructose | Microwave | 120 °C | < 3 minutes | rsc.org |

| Poly(hydroxyalkyl)pyrazines | Ammonium Formate + Fructose | Microwave | 100 °C | 15 minutes | rsc.org |

| Poly(hydroxyalkyl)pyrazines | Ammonium Formate + Fructose | Microwave | 80 °C | 40 minutes | rsc.org |

| Pyrazinoic acid-benzothiazole conjugates | Benzotriazole activated pyrazinoic acid + 2-aminothiophenol | Microwave | 100 °C | 2 hours | nih.gov |

Recent advancements have provided more sophisticated and efficient routes to specifically substituted pyrazines, including the alkyl and alkoxy moieties relevant to the target compound. A one-step method for synthesizing alkoxy-substituted pyrazine derivatives has been reported, utilizing an improved acid-mediated coupling reaction that provides products in good yields. researchgate.netdoaj.org Another approach allows for the synthesis of 2-amino-6-alkoxy-pyrazines by reacting an iminodiacetonitrile (B147120) derivative with a base and an alcohol. labpartnering.org

For the introduction of alkyl groups, a palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids yields unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org Furthermore, an iridium-based catalyst enables the C-alkylation of a methyl group on various N-heteroaromatic compounds, including pyrazines, by reacting them with alcohols. organic-chemistry.org A tandem hydroamination–SNAr (nucleophilic aromatic substitution) sequence provides an efficient, catalyst-free synthesis of diversely substituted pyrrolo[2,3-b]pyrazines under mild conditions. acs.org This method involves reacting a substrate like 2,5-dichloro-3-vinyl-pyrazine with an amine, leading to a smooth cyclization and functionalization sequence. acs.org

Biosynthetic Routes and Enzymatic Pathways

In nature, pyrazines are significant aroma and flavor compounds and are typically formed through two main routes: the Maillard reaction during thermal processing of food and enzymatic pathways in microorganisms. mdpi.comnih.gov

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. nih.gov This complex cascade of reactions, including Strecker degradation, leads to the formation of α-dicarbonyl compounds and ethanolamines, which then condense to produce a wide variety of pyrazine derivatives. nih.gov Different amino acid precursors lead to different substitution patterns; for instance, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654), while L-serine can lead to methylpyrazine and ethylpyrazine. mdpi.com

Microbial biosynthesis presents an alternative, environmentally friendly route to pyrazines. mdpi.com Various bacteria, such as Bacillus subtilis isolated from fermented soybeans, are capable of producing a range of alkylpyrazines, including 2-methylpyrazine, 2,5-dimethylpyrazine, and tetramethylpyrazine. mdpi.comnih.gov The production of these compounds often depends on the availability of specific amino acid precursors in the culture medium; supplementing with L-threonine, for example, can induce pyrazine production. mdpi.comnih.gov

Specific enzymatic pathways are being elucidated. In Vibrio cholerae, the enzyme L-threonine 3-dehydrogenase (TDH) produces aminoacetone from L-threonine, which serves as a key building block for the synthesis of 3,5-dimethylpyrazine-2-ol. nih.gov A chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) has been demonstrated using two key enzymes: L-threonine 3-dehydrogenase to supply aminoacetone, and 2-amino-3-ketobutyrate CoA ligase (which also has threonine aldolase (B8822740) activity) to supply acetaldehyde (B116499) from the precursor L-threonine. nih.gov The proposed biosynthesis of 3-alkyl-2-methoxypyrazines, which are important "green" flavor compounds in grapes and wine, is hypothesized to involve the condensation of an amino acid-derived α-amino-ketone with glyoxal, followed by methylation. researchgate.net

Microbial Biosynthesis of Pyrazine Structures

Microorganisms, particularly bacteria, are known to naturally produce a variety of pyrazine compounds as part of their metabolism. oup.comnih.gov This biological synthesis presents an alternative to chemical methods. nih.gov Several bacterial species have been identified as producers of alkylpyrazines, which are pyrazines with one or more alkyl substituents. oup.comnih.gov

Research has shown that bacteria from the Bacillus genus, especially strains of Bacillus subtilis isolated from fermented soybeans (natto), are capable of biosynthesizing a range of alkylpyrazines. nih.gov These strains can produce compounds such as 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine. nih.gov The production of these compounds can be stimulated by adding specific precursors to the culture medium. nih.gov For instance, the presence of L-threonine can act as a precursor for 2,5-dimethylpyrazine, while acetoin (B143602) is a precursor for 2,3,5,6-tetramethylpyrazine. nih.gov

Another bacterium, Paenibacillus polymyxa, is known to produce a complex mixture of methyl-branched alkyl-substituted pyrazines, with 2,5-diisopropylpyrazine (B1313309) being the dominant metabolite. oup.com The biosynthesis of these pyrazines is correlated with the bacterium's growth and is significantly stimulated by the addition of valine to the growth medium. oup.com Similarly, species like Pseudomonas fluorescens have been reported to biosynthesize monocyclic pyrazines. nih.gov

The following table summarizes various pyrazine structures produced by different microorganisms as reported in research findings.

| Microorganism | Pyrazine Produced | Precursor/Stimulant |

| Bacillus subtilis (from natto) | 2-methylpyrazine, 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | L-threonine, Acetoin |

| Paenibacillus polymyxa | 2,5-diisopropylpyrazine and other methyl-branched alkyl-substituted pyrazines | Valine |

| Pseudomonas fluorescens | 2,5-dimethyl-3,6-bis(4-aminobenzyl)pyrazine (DMBAP) | 4-aminophenylalanine (4APhe) |

Enzymatic Transformations Leading to Pyrazine Derivatives

Specific enzymes play a critical role in the synthesis of pyrazine rings from various substrates. A novel enzymatic cascade has been identified in Pseudomonas fluorescens SBW25 that produces pyrazines from α-amino acids. nih.gov This pathway involves two key enzymes:

PapD : A novel amino acid C-acetyltransferase that decarboxylates and transfers an acetyl group to the amino acid 4-aminophenylalanine (4APhe). This reaction generates an α-aminoketone intermediate. nih.gov

PapF : A novel oxidase from the amine oxidase superfamily that oxidizes the dihydropyrazine (B8608421) intermediate, which forms spontaneously from the condensation of the α-aminoketone, to yield the final pyrazine ring. nih.gov

This two-enzyme system represents a unique mechanism for synthesizing monocyclic pyrazines and offers a potential strategy for the enzymatic synthesis of various pyrazine derivatives from natural α-amino acids. nih.gov

Furthermore, chemo-enzymatic methods have been developed that utilize transaminases (ATAs) for pyrazine synthesis. In this approach, ω-transaminases catalyze the amination of an α-diketone to generate an α-amino ketone in situ. nih.gov This α-amino ketone then undergoes oxidative dimerization to form the pyrazine structure. nih.gov This biocatalytic methodology allows for the synthesis of various substituted pyrazines, with the selectivity of the enzyme controlling the structure of the final product. nih.gov

The table below details the enzymes involved in these transformations and their roles.

| Enzyme/Enzyme Class | Substrate | Product | Role in Pyrazine Synthesis |

| Amino acid C-acetyltransferase (PapD) | α-Amino acid (e.g., 4APhe) | α-aminoketone | Catalyzes the formation of the key α-aminoketone precursor. nih.gov |

| Oxidase (PapF) | Dihydropyrazine | Pyrazine | Oxidizes the dihydropyrazine intermediate to form the aromatic pyrazine ring. nih.gov |

| ω-Transaminases (ATAs) | α-Diketone | α-Amino ketone | Catalyzes the regioselective amination of α-diketones to produce α-amino ketone intermediates. nih.gov |

Precursor Involvement in Biological Pyrazine Formation (e.g., Maillard Reaction Intermediates)

The formation of pyrazines in many biological and food systems is intrinsically linked to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. mdpi.comperfumerflavorist.comkstudy.com The core of pyrazine formation through this pathway involves the generation of α-aminocarbonyl (or α-aminoketone) intermediates. mdpi.comresearchgate.netresearchgate.net

The generally accepted mechanism posits that two molecules of an α-aminocarbonyl compound condense to form a dihydropyrazine intermediate. nih.govresearchgate.net This intermediate then spontaneously oxidizes to the more stable, aromatic pyrazine ring. researchgate.net The α-aminocarbonyl precursors themselves are typically formed through the Strecker degradation of amino acids, which are degraded by α-dicarbonyl compounds that are intermediates of the Maillard reaction. researchgate.netresearchgate.net

The specific amino acids and sugar degradation products involved determine the substitution pattern of the final pyrazine. nih.gov For example, in model systems, 2,5-dimethylpyrazine is a major product formed from the reaction of various amino acids with 2-oxopropanal (a Maillard reaction intermediate). nih.gov The side chains of other, less abundant pyrazines often result from the incorporation of Strecker aldehydes, which are also products of amino acid degradation. nih.gov

Key precursors in these pathways include:

Amino Acids : They provide the necessary nitrogen atoms for the pyrazine ring and can also contribute to the side-chain substituents through their degradation products (Strecker aldehydes). researchgate.netnih.gov

Reducing Sugars/α-Dicarbonyl Compounds : These react with amino acids to initiate the Maillard reaction and form the dicarbonyl compounds necessary for Strecker degradation and the formation of α-aminoketones. mdpi.comresearchgate.net

α-Amino Carbonyls : These are the direct precursors that condense to form the dihydropyrazine ring. researchgate.net

The following table lists the precursors and intermediates central to biological pyrazine formation.

| Precursor/Intermediate | Role in Pyrazine Formation |

| Amino Acids (e.g., L-threonine, Alanine) | Source of nitrogen atoms and side-chain fragments via Strecker degradation. nih.govnih.gov |

| Reducing Sugars / α-Dicarbonyls (e.g., 2-oxopropanal) | React with amino acids to form key intermediates in the Maillard reaction. mdpi.comnih.gov |

| Strecker Aldehydes | Can be incorporated into the dihydropyrazine intermediate, leading to diverse pyrazine structures. nih.gov |

| α-Amino Carbonyls / α-Amino Ketones | Key intermediates that undergo bimolecular condensation to form the dihydropyrazine ring. researchgate.netresearchgate.net |

| Dihydropyrazine | The direct precursor that is oxidized to the final aromatic pyrazine. nih.govresearchgate.net |

Structural Elucidation and Advanced Analytical Characterization Techniques

Spectroscopic Analysis for Pyrazine (B50134), 2-methyl-3-(2-propen-1-yloxy)- Structure

Spectroscopy is fundamental to elucidating the precise atomic arrangement of the molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each offer unique insights into the compound's structural framework.

While specific experimental spectra for 2-methyl-3-(allyloxy)pyrazine are not widely published, the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants can be predicted based on the known effects of the pyrazine ring and the allyloxy substituent. These predictions are crucial for the structural verification of a synthesized sample.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, pyrazine ring, and allyloxy group protons. The aromatic protons of the pyrazine ring are typically found in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the ring current. ucl.ac.uk The protons of the allyl group and the methyl group will appear in the upfield region.

Predicted ¹H NMR Data for Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H (2H) | 8.0 – 8.3 | Doublet (d), Doublet (d) | JH-H ≈ 2.5 |

| Allyl =CH- (1H) | 5.9 – 6.1 | Multiplet (m) | Jtrans ≈ 17, Jcis ≈ 10, Jallyl ≈ 5 |

| Allyl =CH₂ (2H) | 5.2 – 5.4 | Multiplet (m) | Jtrans ≈ 17, Jcis ≈ 10, Jgem ≈ 1.5 |

| Allyl -O-CH₂- (2H) | 4.7 – 4.9 | Doublet of triplets (dt) | Jallyl ≈ 5, Jvicinal ≈ 1.5 |

| Methyl -CH₃ (3H) | 2.5 – 2.7 | Singlet (s) | N/A |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring are expected to be significantly deshielded, appearing far downfield. The carbons of the allyl and methyl groups will resonate at higher field strengths.

Predicted ¹³C NMR Data for Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-O | 155 – 160 |

| Pyrazine C-CH₃ | 148 – 152 |

| Pyrazine CH | 140 – 145 |

| Pyrazine CH | 135 – 140 |

| Allyl =CH- | 132 – 135 |

| Allyl =CH₂ | 117 – 120 |

| Allyl -O-CH₂- | 68 – 72 |

| Methyl -CH₃ | 20 – 23 |

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 2-methyl-3-(allyloxy)pyrazine, electron ionization (EI) is typically used, which generates a characteristic fragmentation pattern.

The mass spectrum of the compound (under the synonym 2-methyl-3-(2-propenyl)pyrazine) shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 134, which corresponds to its molecular weight (C₈H₁₀N₂). nist.gov The fragmentation pattern provides evidence for the compound's structure. A prominent fragmentation pathway involves the loss of the allyl radical (•CH₂CH=CH₂, 41 Da), leading to a significant fragment ion at m/z 93. Another key fragment is observed at m/z 133, resulting from the loss of a single hydrogen atom [M-1]⁺. nist.gov

Key Mass Spectrometry Fragments for Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-

| m/z | Relative Intensity | Proposed Fragment |

| 134 | High | [C₈H₁₀N₂]⁺ (Molecular Ion) |

| 133 | Moderate | [C₈H₉N₂]⁺ (Loss of H•) |

| 93 | High | [C₅H₅N₂O]⁺ (Loss of •C₃H₅) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For 2-methyl-3-(allyloxy)pyrazine, the IR spectrum is expected to display several key absorption bands. These include C-H stretching vibrations for the aromatic pyrazine ring, the vinyl group, and the aliphatic methyl and methylene (B1212753) groups. Additionally, characteristic peaks for C=C and C=N double bond stretching from the pyrazine and allyl moieties, as well as the C-O-C stretching of the ether linkage, would be present. Raman spectroscopy offers complementary information, particularly for the symmetric vibrations of the pyrazine ring and the C=C double bond, which may be weak in the IR spectrum.

Predicted Vibrational Modes for Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic/Vinyl) | Pyrazine Ring / Allyl C=CH | 3100 – 3000 |

| C-H Stretch (Aliphatic) | Methyl / Methylene | 3000 – 2850 |

| C=C Stretch | Allyl Group | 1680 – 1640 |

| C=N, C=C Stretch | Pyrazine Ring | 1600 – 1450 |

| C-H Bend | Methyl / Methylene | 1470 – 1350 |

| C-O-C Stretch | Allyl Ether | 1250 – 1050 |

| =C-H Bend (Out-of-plane) | Allyl Group | 1000 – 650 |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its concentration. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Due to its relatively low molecular weight and expected volatility, 2-methyl-3-(allyloxy)pyrazine is well-suited for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS) for definitive identification. nih.gov The separation is achieved by partitioning the compound between a gaseous mobile phase (typically helium) and a liquid or solid stationary phase within a capillary column.

The choice of the GC column is critical. A non-polar column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or ZB-5MS), or a polar column, such as one with a polyethylene (B3416737) glycol phase (e.g., SUPELCOWAX 10 or ZB-WAXplus), can be used. nih.govsigmaaldrich.com Retention indices (RIs) are often calculated to aid in the unambiguous identification of isomers, which may have very similar mass spectra. nih.gov GC analysis is widely used for the characterization of various alkyl- and alkoxy-pyrazines in food and flavor chemistry. sigmaaldrich.comresearchgate.net

While GC is the more common method for analyzing volatile pyrazines, High-Performance Liquid Chromatography (HPLC) can also be employed. researchgate.net LC is particularly useful for analyzing samples in complex liquid matrices or for preparative-scale purification.

A reverse-phase HPLC (RP-HPLC) method would be the most probable approach for this compound. This technique uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. A typical mobile phase would consist of a gradient mixture of water and an organic solvent like acetonitrile, often with a small amount of an acid modifier such as formic acid to improve peak shape. sielc.comnih.gov Detection is commonly performed using a UV detector, as the pyrazine ring exhibits strong absorbance in the UV region, typically around 270-280 nm. sielc.com

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-. This analysis provides an empirical formula for the compound, which can be compared against the theoretical composition derived from its molecular formula, C₈H₁₀N₂O. The congruence between experimental and theoretical values is a critical checkpoint for verifying the purity and identity of a synthesized sample.

The theoretical elemental composition is calculated from the compound's molecular weight (150.18 g/mol ).

Table 1: Theoretical vs. Experimental Elemental Composition of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-

| Element | Theoretical % | Experimental % (Illustrative) |

|---|---|---|

| Carbon (C) | 63.98% | 63.95% |

| Hydrogen (H) | 6.71% | 6.75% |

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-. The technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which the compound decomposes.

For Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-, the analysis would typically show a multi-stage decomposition process. The initial and most significant weight loss is often associated with the cleavage of the ether bond and the subsequent loss of the allyloxy group. Further heating leads to the breakdown of the pyrazine ring itself. The thermal stability of pyrazine derivatives can be influenced by the nature of their substituents. chempap.org The final residual mass at the end of the experiment indicates the amount of non-volatile material, which is expected to be minimal for a pure organic compound heated in an inert atmosphere.

Table 2: Illustrative TGA Data for the Thermal Decomposition of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- in a Nitrogen Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| Stage 1 | 180 - 250 | ~38% | Loss of the allyloxy group |

| Stage 2 | 250 - 400 | ~59% | Decomposition of the pyrazine ring |

This combined analytical approach confirms the elemental makeup of the molecule and provides a detailed profile of its thermal behavior, which is crucial for understanding its stability and potential applications at elevated temperatures.

Computational and Theoretical Investigations of Pyrazine, 2 Methyl 3 2 Propen 1 Yloxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. superfri.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometrical Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov For Pyrazine (B50134), 2-methyl-3-(2-propen-1-yloxy)-, a DFT study would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state).

This analysis would yield crucial data such as:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form.

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. growingscience.comsemanticscholar.org

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which helps in predicting sites for electrophilic and nucleophilic attacks. semanticscholar.org

These properties, derived from DFT calculations, are essential for understanding the molecule's stability, reactivity, and potential interactions with other molecules. nih.govmdpi.com

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.netphysics.gov.az This method is particularly valuable for predicting spectroscopic properties. aps.org For Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-, a TDDFT analysis could simulate its UV-Visible absorption spectrum. growingscience.com

The key outputs from a TDDFT calculation would include:

Excitation Energies: The energy required to promote an electron from a lower energy orbital to a higher one.

Oscillator Strengths: The intensity of electronic transitions, which corresponds to the peaks in an absorption spectrum.

Wavelength of Maximum Absorbance (λmax): The specific wavelength at which the molecule absorbs the most light.

By comparing these theoretical spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the molecule's electronic transitions. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-, might interact with a biological target, typically a protein or enzyme. doaj.orgwu.ac.th

Ligand-Target Interaction Analysis for Biological System Mechanistic Insights

Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and interaction mode. nih.gov This analysis provides insights into the mechanism of action by identifying key interactions. researchgate.net For Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-, this would involve:

Identifying potential hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. nih.gov

Visualizing the binding pose to understand how the molecule fits within the binding pocket.

These studies are crucial for rational drug design, helping to explain why a compound is active and how its structure could be modified to improve its interaction with the target. nih.gov

Prediction of Binding Affinities and Molecular Recognition

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. nih.gov A lower binding energy typically indicates a more stable and potent interaction.

Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often used to calculate the binding free energy from a docked complex. researchgate.net This allows for the ranking of different compounds based on their predicted affinity, helping to prioritize which molecules should be synthesized and tested in the lab. researchgate.net

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov In silico SAR methods use computational models to correlate chemical features with activity. mdpi.com

For a series of pyrazine derivatives including Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. semanticscholar.org This involves:

Descriptor Calculation: Quantifying various physicochemical properties (e.g., size, shape, electronic properties) for a set of molecules.

Model Building: Using statistical methods like multiple linear regression (MLR) to create a mathematical equation that relates the descriptors to the observed biological activity. semanticscholar.org

Model Validation: Testing the model's predictive power to ensure its reliability. wu.ac.th

The resulting SAR model can identify which structural features are most important for activity, guiding the design of new, more potent compounds. researchgate.netnih.gov

Conformational Analysis and Stability Studies of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-

Computational and theoretical investigations into the conformational landscape and stability of pyrazine derivatives are crucial for understanding their structure-activity relationships. nih.govnih.gov While specific detailed research findings on the conformational analysis of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- are not extensively documented in publicly available literature, the methodologies applied to similar molecules can be described. Such studies typically employ quantum chemical calculations to determine the most stable geometric arrangements (conformers) of the molecule and the energy barriers between them.

Theoretical approaches such as Density Functional Theory (DFT) are commonly used to investigate the properties of pyrazine derivatives. nih.gov For a molecule like Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-, a computational study would typically involve:

Geometry Optimization: Calculating the lowest energy structure by adjusting bond lengths, bond angles, and dihedral angles.

Potential Energy Surface (PES) Scan: Systematically rotating specific dihedral angles to map out the energy landscape and identify all stable conformers (local minima) and transition states (saddle points).

The relative stability of different conformers is determined by their calculated energies. Factors influencing stability include steric hindrance between the methyl and allyloxy groups, as well as electronic interactions between the pyrazine ring and the side chain.

A hypothetical conformational analysis would likely reveal several low-energy conformers. The orientation of the allyl group relative to the pyrazine ring would be a key determinant of their relative energies. For instance, conformers where the bulky groups are positioned to minimize steric clash would be expected to be more stable.

Detailed findings from such computational studies are often presented in data tables, summarizing key geometric parameters and relative energies of the identified conformers. While a specific table for Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- cannot be provided due to the absence of published research, a representative table format is shown below to illustrate how such data would be presented.

Table 1: Hypothetical Calculated Geometric Parameters and Relative Energies for Conformers of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180 (anti-periplanar) | 0.00 |

| B | +60 (gauche) | 1.20 |

| C | -60 (gauche) | 1.20 |

| D | 0 (syn-periplanar) | 5.50 |

Note: The data in this table is hypothetical and serves as an illustration of how results from a conformational analysis study would be displayed. The actual values would need to be determined through quantum chemical calculations.

Environmental Fate and Biotransformation Pathways of Pyrazine, 2 Methyl 3 2 Propen 1 Yloxy

Microbial Degradation Processes in Environmental Systems

The microbial metabolism of pyrazines is a key factor in their environmental persistence and transformation. nih.gov Bacteria and fungi are capable of degrading these compounds, often utilizing them as a source of carbon and nitrogen. nih.govnih.govresearchgate.net

Aerobic and Anaerobic Degradation Pathways

The biodegradation of pyrazine (B50134) derivatives can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. nih.gov

Aerobic Degradation: Under aerobic conditions, the degradation of alkylpyrazines is typically initiated by an oxidative attack. Molecular oxygen is essential for the initial steps of transformation. nih.gov For instance, the bacterium Mycobacterium sp. strain DM-11 has been shown to degrade 2,3-diethyl-5-methylpyrazine (B150936) by first hydroxylating the pyrazine ring to form 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov This hydroxylation is a common strategy employed by aerobic microorganisms to destabilize aromatic rings, making them susceptible to subsequent cleavage. nih.govnih.gov Following this initial oxidation, the ring is cleaved, leading to the release of ammonium (B1175870), which indicates the breakdown of the nitrogen-containing heterocyclic structure. nih.gov

Anaerobic Degradation: While less commonly documented for pyrazines than for other nitrogen heterocycles like pyridine (B92270), anaerobic degradation is a plausible pathway. nih.govnih.gov For example, certain denitrifying bacteria can degrade pyridine in the absence of oxygen, using nitrate, nitrite, or nitrous oxide as alternative electron acceptors. nih.gov It is hypothesized that similar pathways could exist for substituted pyrazines, likely involving initial reductive steps rather than oxidative ones to destabilize the ring for cleavage. However, many substituted pyrazines have been found to be poorly biodegradable under aerobic conditions, and their fate under anaerobic conditions is less understood. researchgate.net

Identification of Microorganisms Involved in Pyrazine Biotransformation

A variety of microorganisms have been identified that can either synthesize or degrade pyrazine compounds. nih.gov The ability to metabolize these compounds is distributed across several bacterial genera, suggesting that the necessary enzymatic machinery is not exclusive to a narrow group of microbes. researchgate.netresearchgate.net

Bacterial consortia isolated from environments such as industrial wastewater and cow dung have demonstrated the ability to mineralize pyrazine-2-carboxamide. researchgate.net This indicates that in complex microbial communities, different species may work synergistically to break down these compounds.

Table 1: Microorganisms Associated with Pyrazine Biotransformation

| Genus | Role in Pyrazine Metabolism | Reference |

|---|---|---|

| Mycobacterium | Aerobic degradation of alkylpyrazines | nih.gov |

| Bacillus | Synthesis and degradation | researchgate.netresearchgate.netoup.com |

| Pseudomonas | Synthesis and degradation | researchgate.netresearchgate.net |

| Corynebacterium | Degradation | researchgate.net |

| Flavobacterium | Degradation | researchgate.net |

| Streptococcus | Degradation | researchgate.net |

| Staphylococcus | Degradation | researchgate.net |

| Streptomyces | Synthesis | researchgate.netresearchgate.netoup.com |

Enzymatic Systems for Pyrazine Ring Cleavage and Transformation

The specific enzymatic systems responsible for the cleavage of the pyrazine ring are not yet fully elucidated. nih.gov However, based on the degradation pathways of similar heterocyclic compounds, it is widely believed that oxygenases play a critical role in the initial aerobic attack. nih.govmdpi.com

Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of molecular oxygen into the substrate, respectively. This action, typically hydroxylation, is the crucial first step in destabilizing the aromatic pyrazine ring. nih.govnih.gov

Dehydrogenases: Following hydroxylation, dehydrogenases are often involved in the further oxidation of the molecule. mdpi.com

Amidohydrolases: In the case of s-triazine herbicides, enzymes from the amidohydrolase superfamily catalyze the hydrolytic degradation of substituents on the ring, leading to the formation of cyanuric acid, which is then further metabolized. elsevierpure.com It is possible that similar hydrolytic enzymes are involved in cleaving side chains from the pyrazine ring.

While the complete enzymatic cascade for pyrazine mineralization remains an area of active research, the initial hydroxylation is the rate-limiting step that opens the door to complete degradation. nih.gov

Photochemical and Chemical Degradation Mechanisms

In addition to microbial action, pyrazines in the environment can be degraded by abiotic processes. Photochemical degradation, driven by sunlight, is a significant pathway for many organic pollutants. Studies on the related s-triazine compounds, such as atrazine, show that they can be efficiently degraded by UV irradiation. sci-hub.se This process often involves the formation of highly reactive hydroxyl radicals, which attack the aromatic ring, leading to deshalogenation and hydroxylation. researchgate.net It is plausible that Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- would undergo similar photochemical transformations, particularly involving reactions with photochemically generated reactive oxygen species in surface waters or on soil surfaces.

Chemical degradation can also occur, for instance, through reactions with strong oxidants or hydrolysis, although the high chemical stability of the pyrazine ring suggests this may be a slower process compared to microbial or photochemical degradation. researchgate.net

Metabolite Identification and Elucidation of Degradation Products

Identifying the intermediate products of pyrazine degradation is crucial for understanding the complete transformation pathway. While data for Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- is not available, studies on other alkylpyrazines provide a model for its likely metabolites.

The primary metabolic transformation involves the oxidation of the alkyl side chains and hydroxylation of the pyrazine ring. nih.govnih.gov

Hydroxylated Pyrazines: As seen with the degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp., the initial metabolite is a hydroxylated version of the parent compound. nih.gov

Pyrazine Carboxylic Acids: Studies on the human metabolism of 2,3,5-trimethylpyrazine (B81540) show that the methyl groups are oxidized to carboxylic acids, forming various dimethylpyrazine-2-carboxylic acid isomers, which are then excreted. researchgate.netnih.gov This suggests that in environmental systems, the methyl and propenyloxy side chains of the target compound would be likely sites for initial oxidative attack, leading to the formation of corresponding carboxylic acid derivatives before or after ring cleavage.

Table 2: Potential Degradation Metabolites of Substituted Pyrazines

| Parent Compound | Observed/Potential Metabolite | Transformation Process | Reference |

|---|---|---|---|

| 2,3-Diethyl-5-methylpyrazine | 5,6-Diethyl-2-hydroxy-3-methylpyrazine | Aerobic microbial hydroxylation | nih.gov |

| 2,3,5-Trimethylpyrazine | Dimethylpyrazine-2-carboxylic acids | Side-chain oxidation | researchgate.netnih.gov |

| Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- | 2-methyl-3-(2-propen-1-yloxy)-pyrazine-x-carboxylic acid | Hypothesized side-chain oxidation |

Environmental Impact and Persistence Research

The environmental persistence of pyrazines is variable and depends heavily on the substitution pattern of the ring and the prevailing environmental conditions. researchgate.net While unsubstituted pyrazine is known to be biodegradable, the addition of various functional groups can increase its recalcitrance. researchgate.net

Compounds with heterocyclic rings, like s-triazines, can be highly persistent in soil and aquatic environments, leading to long-term contamination. elsevierpure.combohrium.com Although some pyrazines are readily degraded, others may exhibit greater persistence, potentially binding to soil matrices and becoming less available for microbial attack. researchgate.netbohrium.com

An assessment by the European Food Safety Authority on various pyrazine derivatives used as feed additives concluded that at the proposed maximum use levels, they are unlikely to cause detrimental effects on terrestrial and freshwater ecosystems. nih.gov This suggests that at low concentrations, the environmental risk may be minimal. However, the persistence and potential for bioaccumulation of specific, more complex derivatives like Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- have not been thoroughly investigated. Further research is needed to determine its half-life in soil and water and to assess any potential ecotoxicological effects. elsevierpure.com

Research Applications and Emerging Potentials of Pyrazine, 2 Methyl 3 2 Propen 1 Yloxy

Role as Chemical Building Blocks in Advanced Organic Synthesis

The structure of Pyrazine (B50134), 2-methyl-3-(2-propen-1-yloxy)- makes it a potentially valuable bifunctional building block for the synthesis of more complex molecules. The pyrazine core is a common scaffold in pharmacologically active compounds and functional materials. nih.gov The presence of halogenated pyrazines, for example, allows for a variety of palladium-catalyzed cross-coupling reactions, demonstrating the ring's utility in constructing larger molecular architectures. rsc.org

The true synthetic versatility of this specific compound, however, lies in the reactivity of its allyloxy side chain. The terminal alkene is amenable to a wide array of well-established organic transformations. This functional handle allows for precise molecular elaboration, making the compound a useful intermediate for creating diverse derivatives.

Potential Synthetic Transformations:

Alkene-Based Reactions: The double bond can undergo reactions such as epoxidation, dihydroxylation, ozonolysis, and hydroboration-oxidation to introduce new functional groups. It is also a suitable substrate for Heck, Suzuki, and Sonogashira cross-coupling reactions, enabling the attachment of various aryl, vinyl, or alkynyl groups. rsc.org

Ether Linkage: The allyloxy group provides a stable ether linkage, but can also be a site for specific chemical manipulations, such as cleavage or rearrangement under certain catalytic conditions.

Polymerization: The allyl group can serve as a monomer unit for polymerization reactions, as detailed in section 7.3.

By leveraging these reactive sites, chemists can envision using Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- as a starting material for novel pharmaceuticals, agrochemicals, or specialized polymers.

Interactive Table: Potential Synthetic Applications

| Functional Group | Reaction Type | Potential Outcome |

| Allyl (C=C) | Epoxidation | Introduction of an epoxide ring for further nucleophilic attack. |

| Allyl (C=C) | Hydroformylation | Addition of a formyl group, leading to aldehydes and alcohols. |

| Allyl (C=C) | Olefin Metathesis | Carbon-carbon bond formation for creating larger molecules. |

| Pyrazine Ring | C-H Activation/Halogenation | Functionalization of the aromatic core for cross-coupling. rsc.org |

| Pyrazine Nitrogens | N-Oxidation / Quarternization | Modification of electronic properties and solubility. |

Catalytic Applications and Ligand Design

The pyrazine nucleus contains two nitrogen atoms at the 1,4-positions, which possess lone pairs of electrons, making them effective Lewis bases. This characteristic allows pyrazine derivatives to function as ligands, coordinating with transition metal centers to form catalysts or functional coordination polymers. rsc.orgnih.gov

In Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-, three potential coordination sites exist:

Pyrazine Nitrogens: The two ring nitrogens can act as bridging ligands between two metal centers or as part of a chelating ligand system.

Ether Oxygen: The oxygen atom of the allyloxy group could potentially coordinate to a metal center, allowing the molecule to act as a bidentate N,O-chelating ligand.

Alkene Pi-System: The π-bond of the allyl group can coordinate to certain transition metals (e.g., palladium, platinum), forming π-allyl complexes that are important intermediates in catalysis.

The ability to engage in multiple coordination modes makes this compound a promising candidate for designing novel ligands. Such ligands could be used to construct homogeneous catalysts with unique steric and electronic properties, potentially influencing the selectivity and activity of catalytic processes like hydrogenation, cross-coupling, or polymerization. nih.gov

Research in Materials Science for Optoelectronic or Polymer Applications

Pyrazine-containing compounds are of growing interest in materials science, particularly for organic electronics. The electron-deficient nature of the pyrazine ring makes it a useful component in π-conjugated systems, where it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, facilitating electron injection and transport. Fused-ring systems like thieno[3,4-b]pyrazines have been successfully used to create low band gap polymers for photovoltaic applications. rsc.org

For Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-, the most direct application in polymer science stems from its allyl group. This functional group can undergo polymerization, particularly free-radical polymerization, to yield a polyvinyl-type backbone with 2-methyl-pyrazin-3-yloxy moieties as pendant side chains.

Potential Polymer Properties:

The resulting polymer would be non-conjugated along its main chain, likely leading to a flexible, soluble material.

The high density of pyrazine side chains could impart specific dielectric properties, making the polymer a candidate for research in capacitor or insulator applications.

The electronic properties of the pyrazine units could be exploited in charge-transporting layers when blended with other semiconducting materials.

Research in this area would involve the synthesis and characterization of polymers derived from this monomer to evaluate their thermal, optical, and electronic properties for potential use in electronic devices or as functional additives. maastrichtuniversity.nlrsc.org

Investigative Tools in Biochemical Pathway Studies

While many pyrazine derivatives exhibit significant biological activity, their use as investigative tools for studying biochemical pathways is a more specialized application. nih.govnih.gov The potential of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- in this context would rely on isotopic labeling.

By synthesizing the molecule with stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ³H) at specific positions on the pyrazine ring or the allyloxy side chain, researchers could create a tracer molecule. If a biological system is known to metabolize pyrazine-based compounds, introducing this labeled version would allow its journey through metabolic pathways to be tracked. Techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy could then be used to identify downstream metabolites, providing insight into the enzymatic processes involved. This approach is entirely contingent on the compound being a substrate for a relevant biological pathway, which would first need to be established.

Agricultural Science Applications (mechanistic studies, e.g., insect semiochemicals, plant defense modulators)

The field of agricultural science represents a promising area for investigating the utility of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-. Pyrazines are widespread in nature as volatile organic compounds that mediate critical ecological interactions. researchgate.net

Insect Semiochemical Research: Many alkyl- and methoxypyrazines function as semiochemicals—message-bearing chemicals that affect the behavior of insects. semiochemical.com They can act as alarm pheromones, trail markers, or kairomones that signal the presence of a food source. researchgate.netnih.gov The specific substitution pattern of Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- makes it a structural analog of known semiochemicals. Mechanistic studies could involve:

Electrophysiological Screenings: Testing the compound's ability to elicit a response from insect olfactory receptors using techniques like electroantennography (EAG).

Behavioral Assays: Evaluating whether the compound attracts, repels, or otherwise modifies the behavior of specific insect pests or beneficial predators. google.com

Such studies would elucidate its potential for use in pest monitoring traps or behavior-disruption strategies.

Plant Defense Modulation: Certain pyrazine derivatives have been shown to act as elicitors, triggering defense responses in plants and leading to the increased production of secondary metabolites like flavonoids and flavonolignans. Investigating Pyrazine, 2-methyl-3-(2-propen-1-yloxy)- as a potential plant defense modulator would involve treating plant cell cultures or whole plants with the compound and monitoring for changes in gene expression and metabolite profiles related to plant defense pathways.

Interactive Table: Examples of Bioactive Pyrazine Analogs in Agriculture

| Compound Name | Class | Organism(s) Affected | Reported Function |

| 2-Methoxy-3-isobutylpyrazine | Semiochemical | Various insects (e.g., ladybugs) | Kairomone (host-finding cue) |

| 2,5-Dimethyl-3-isobutylpyrazine | Semiochemical | Fire ants | Trail pheromone |

| Tetramethylpyrazine | Semiochemical | Various insects | Aggregation/alarm signal |

| Substituted pyrazine-2-carboxamides | Plant Modulator | Silybum marianum | Elicitor of flavonolignan production |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-3-(2-propen-1-yloxy)pyrazine?

The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a leaving group (e.g., chlorine at the 3-position of 2-methylpyrazine) with an allyloxy group using allyl alcohol as the nucleophile. Reaction conditions typically involve a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or THF) under reflux . Optimization of reaction time and stoichiometry is critical to minimize side reactions like oxidation of the allyl group .

Q. How can the structure of 2-methyl-3-(2-propen-1-yloxy)pyrazine be confirmed experimentally?

Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C): Identify characteristic signals for the pyrazine ring (δ 8.0–9.0 ppm for aromatic protons) and allyloxy group (δ 4.5–5.5 ppm for oxymethylene and vinyl protons) .

- GC-MS or LC-MS: Confirm molecular ion peaks (e.g., m/z 166 for C₉H₁₄N₂O) and fragmentation patterns .

- IR Spectroscopy: Detect C-O-C stretching (∼1100 cm⁻¹) and aromatic C-N vibrations (∼1500 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during allyloxy substitution on pyrazine derivatives?

Side reactions (e.g., oxidation of the allyl group or ring chlorination) can be minimized by:

Q. How do electronic transitions in 2-methyl-3-(2-propen-1-yloxy)pyrazine influence its spectroscopic properties?

Computational studies (e.g., TD-DFT) reveal that the allyloxy group introduces hyperconjugative effects, altering the π→π* transitions of the pyrazine ring. This results in redshifted UV-Vis absorption bands compared to unsubstituted pyrazine . Experimental validation via UV-Vis spectroscopy in solvents of varying polarity is recommended .

Q. What mechanistic pathways govern the oxidation of the allyloxy substituent in this compound?

Oxidation with hydrogen peroxide or peracids typically converts the allyloxy group to a glycidoxy intermediate, followed by ring-opening to form diols or ketones. Reaction progress can be monitored via TLC or HPLC, with kinetic studies (variable-temperature NMR) revealing activation energies for intermediate steps .

Q. How does 2-methyl-3-(2-propen-1-yloxy)pyrazine contribute to flavor chemistry in natural products?

Pyrazines with alkoxy substituents are key aroma compounds in roasted foods. The allyloxy group may enhance volatility and binding to olfactory receptors. Compare its GC-MS retention indices and sensory thresholds to structurally related compounds (e.g., 2-methoxy-3-isobutylpyrazine) to assess its flavor impact .

Q. What computational approaches model the vibrational dynamics of substituted pyrazines?

Use ab initio methods (e.g., DFT with B3LYP/6-31G* basis sets) to simulate vibrational modes. Compare results to experimental IR/Raman spectra to assign peaks, focusing on the coupling between the pyrazine ring and substituents .

Q. How can the biological activity of this compound be systematically evaluated?

- Enzyme assays: Test inhibition of cytochrome P450 enzymes or kinases, leveraging pyrazine’s heterocyclic aromaticity for π-π interactions with active sites .

- Cellular studies: Assess cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines .

Q. What factors influence the stability of 2-methyl-3-(2-propen-1-yloxy)pyrazine under storage conditions?

Q. How does regioselectivity affect further functionalization of this compound?

The electron-withdrawing pyrazine ring directs electrophilic substitution to the 5- and 6-positions. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, while halogenation (e.g., Br₂/Fe) occurs at the 6-position. Confirm regiochemistry via NOE NMR or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.